

# Comparative study of budesonide and fluticasone on asthma control in pediatric populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Pneumocort |           |  |  |  |
| Cat. No.:            | B1240389   | Get Quote |  |  |  |

# A Comparative Analysis of Budesonide and Fluticasone for Pediatric Asthma Management

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly prescribed inhaled corticosteroids (ICS), budesonide and fluticasone, for the management of asthma in children. The information presented is based on a review of clinical trial data and pharmacological studies, aimed at informing research, scientific evaluation, and drug development in the field of pediatric respiratory medicine.

#### **Clinical Efficacy**

Inhaled corticosteroids are the cornerstone of persistent asthma management in children, and both budesonide and fluticasone have demonstrated significant efficacy in improving asthma control. Clinical studies have evaluated their comparative effectiveness based on various parameters, including symptom control, lung function, and the need for rescue medication.

A pilot randomized controlled trial involving children aged 4 to 7 with moderate to severe asthma showed that both budesonide and fluticasone propionate significantly improved Asthma Control Test (ACT) scores, as well as daily and nocturnal symptoms and cough rates over a three-month period.[1][2][3] However, the study found that fluticasone propionate was markedly







superior to budesonide in enhancing ACT scores and reducing the need for salbutamol (rescue medication).[4][1][2][3][5][6]

Specifically, the average ACT scores in the fluticasone group were significantly higher in the second (21.68  $\pm$  3.32) and third months (24.84  $\pm$  2.67) compared to the budesonide group (18.52  $\pm$  3.32 and 22.48  $\pm$  4.12, respectively).[1][2][3]

Another study comparing the two drugs in pediatric patients with mild-to-moderate asthma found that while both groups showed improved peak expiratory flow (PEF) after three months, the improvement was more rapid in the budesonide group in the first month, although the difference was not statistically significant.[7] Conversely, the fluticasone group exhibited a more significant reduction in exhaled nitric oxide, an indicator of airway inflammation, in the first month.[7]

The following table summarizes the key efficacy data from a comparative study:



| Performance<br>Indicator                        | Budesonide                     | Fluticasone<br>Propionate  | Key Findings                                                                                                         | Citations          |
|-------------------------------------------------|--------------------------------|----------------------------|----------------------------------------------------------------------------------------------------------------------|--------------------|
| Asthma Control<br>Test (ACT) Score<br>(Month 2) | 18.52 ± 3.32                   | 21.68 ± 3.32               | Fluticasone<br>group showed<br>significantly<br>higher scores.                                                       | [1][2][3]          |
| Asthma Control<br>Test (ACT) Score<br>(Month 3) | 22.48 ± 4.12                   | 24.84 ± 2.67               | Fluticasone<br>group maintained<br>significantly<br>higher scores.                                                   | [1][2][3]          |
| Rescue<br>Medication Use<br>(Salbutamol)        | Higher                         | Notably Reduced            | Requirement for salbutamol was significantly lower in the fluticasone group throughout the three months.             | [4][1][2][3][5][6] |
| Improvement in<br>Peak Expiratory<br>Flow (PEF) | More rapid initial improvement | Sustained<br>improvement   | Budesonide<br>group showed a<br>non-significant<br>trend towards<br>faster PEF<br>improvement in<br>the first month. | [7]                |
| Reduction in<br>Exhaled Nitric<br>Oxide (FeNO)  | Less significant reduction     | More significant reduction | Fluticasone group had a better anti- inflammatory response in the first month based on FeNO levels.                  | [7]                |

# **Safety Profile: Impact on Growth**



A significant consideration in the long-term use of inhaled corticosteroids in children is their potential impact on growth velocity. Studies have directly compared budesonide and fluticasone in this regard.

A randomized, double-blind study in children aged 6-9 years with persistent asthma found that fluticasone propionate had a significantly lower impact on growth velocity compared to a therapeutically equivalent dose of budesonide.[8][9] Over a 12-month treatment period, the adjusted mean growth velocity was 5.5 cm/year in the fluticasone group versus 4.6 cm/year in the budesonide group.[8][9] Importantly, asthma control was similar in both treatment groups, suggesting that the difference in growth effect was not due to variations in asthma management.[8][9]

| Safety<br>Parameter                           | Budesonide | Fluticasone<br>Propionate | Key Findings                                                               | Citations |
|-----------------------------------------------|------------|---------------------------|----------------------------------------------------------------------------|-----------|
| Adjusted Mean<br>Growth Velocity<br>(cm/year) | 4.6        | 5.5                       | Fluticasone had a significantly lower impact on childhood growth velocity. | [8][9]    |
| Drug-related<br>Adverse Events                | 2%         | 3%                        | Both drugs were generally well-tolerated.                                  | [8][9]    |

#### **Experimental Protocols**

The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy and safety of budesonide and fluticasone. Below are summaries of the key experimental protocols.

#### **Randomized Controlled Trial on Asthma Control**

- Study Design: A randomized, open-label, controlled trial.
- Participants: Children aged 4 to 7 years with moderate to severe persistent asthma.



- Intervention: Participants were randomly assigned to receive either inhaled budesonide (400 mcg daily) or inhaled fluticasone propionate (250 mcg daily) for a duration of 3 months.
- Primary Outcome Measures:
  - Asthma Control Test (ACT): The Childhood Asthma Control Test (C-ACT) was
    administered monthly. The C-ACT is a validated 7-item questionnaire for children aged 411.[5][10][11][12] Four questions are answered by the child (regarding symptoms, activity
    limitation, coughing, and nocturnal awakenings) and three by the parent/caregiver
    (regarding daytime complaints, wheezing, and awakenings).[5][10][12] Scores range from
    0 (poor control) to 27 (optimal control), with a score of 19 or less indicating uncontrolled
    asthma.[10][11]
  - Symptom Scores: Daily and nocturnal asthma symptoms, as well as cough frequency, were recorded.
  - Rescue Medication Use: The frequency of salbutamol use was documented.
- Data Analysis: Statistical analysis was performed to compare the outcomes between the two treatment groups.[1]

### **Study on Growth Velocity**

- Study Design: A randomized, double-blind, parallel-group study.[8][9]
- Participants: Children aged 6 to 9 years with persistent asthma and normal growth velocity during a 6-month run-in period without inhaled corticosteroids.[8][9]
- Intervention: Participants were randomized to 12 months of treatment with either fluticasone propionate (100 mcg twice daily) or budesonide (200 mcg twice daily).[8][9]
- Primary Outcome Measure:
  - Growth Velocity: Height was measured using stadiometry at regular intervals to determine annualized growth velocity.[8][9]
- Secondary Outcome Measures:



- Lung Function: Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow
   (PEF) were assessed.[8][9]
- Asthma Symptoms and Rescue Medication Use: These were also monitored to ensure comparable asthma control between the groups.[8][9]

#### **Signaling Pathways and Experimental Workflows**

The anti-inflammatory effects of both budesonide and fluticasone are mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. [13][14] While the general mechanism is similar, differences in their molecular pharmacology, such as receptor binding affinity and dissociation rates, may contribute to variations in their clinical profiles.[15] Fluticasone propionate has been shown to have a higher binding affinity and a slower rate of dissociation from the glucocorticoid receptor compared to budesonide.[15]

Below are diagrams illustrating the generalized glucocorticoid signaling pathway and a typical workflow for a pediatric asthma clinical trial.



#### Generalized Glucocorticoid Signaling Pathway







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 2. atsjournals.org [atsjournals.org]
- 3. Comparing Budesonide and Fluticasone Propionate in Children with Moderate to Severe Asthma: A Pilot Randomized Controlled Trial | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 4. partnersforkids.org [partnersforkids.org]
- 5. Measurement characteristics of the childhood Asthma-Control Test and a shortened, childonly version - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Budesonide and Fluticasone Propionate in Children with Moderate to Severe Asthma: A Pilot Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluticasone versus beclomethasone or budesonide for chronic asthma in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JMIR Research Protocols Lung Function Variability in Children and Adolescents With and Without Asthma (LUV Study): Protocol for a Prospective, Nonrandomized, Clinical Trial [researchprotocols.org]
- 9. A comparison of the relative growth velocities with budesonide and fluticasone propionate in children with asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. greenhillspeds.com [greenhillspeds.com]
- 12. asthma.org.au [asthma.org.au]
- 13. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- To cite this document: BenchChem. [Comparative study of budesonide and fluticasone on asthma control in pediatric populations]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1240389#comparative-study-of-budesonide-and-fluticasone-on-asthma-control-in-pediatric-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com